GW 441756

Ewing sarcoma TrkA inhibition cell proliferation

GW 441756 is the definitive TrkA-selective chemical probe for researchers requiring unambiguous target-engagement data. Unlike pan-Trk inhibitors (K252a, Entrectinib), it spares TrkB/C and shows negligible activity against c-Raf1 and CDK2 — off-targets that frequently confound kinase studies. With >100-fold selectivity, a 5-fold potency advantage over earlier TrkA inhibitors, and validated efficacy in Ewing sarcoma xenografts, this compound delivers reproducible, TrkA-specific phenotypes in proliferation, apoptosis, and neurite outgrowth assays. Supplied as a red solid at ≥98% purity; soluble in DMSO.

Molecular Formula C17H13N3O
Molecular Weight 275.3 g/mol
CAS No. 504433-23-2
Cat. No. B1672466
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameGW 441756
CAS504433-23-2
Synonyms1,3-dihydro-3-((1-methyl-1H-indol-3-yl)methylne))-2H-pyrrolo(3,2-b)pyridin-2-one
GW 441756
Molecular FormulaC17H13N3O
Molecular Weight275.3 g/mol
Structural Identifiers
SMILESCN1C=C(C2=CC=CC=C21)C=C3C4=C(C=CC=N4)NC3=O
InChIInChI=1S/C17H13N3O/c1-20-10-11(12-5-2-3-7-15(12)20)9-13-16-14(19-17(13)21)6-4-8-18-16/h2-10H,1H3,(H,19,21)/b13-9-
InChIKeyNXNQLECPAXXYTR-LCYFTJDESA-N
Commercial & Availability
Standard Pack Sizes10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





GW 441756 (CAS 504433-23-2): A Highly Selective TrkA Kinase Inhibitor for Targeted Neurotrophin Pathway Research


GW 441756 (CAS 504433-23-2) is a synthetic small-molecule inhibitor belonging to the oxindole and aza-oxindole chemical series [1]. It functions as a potent and highly selective inhibitor of Tropomyosin-related kinase A (TrkA), the primary high-affinity receptor for Nerve Growth Factor (NGF) . Characterized by a molecular weight of 275.3 g/mol and a purity often exceeding 99% (HPLC), the compound is supplied as a red solid with solubility in DMSO .

Why In-Class Substitution with Other Trk Inhibitors is Not Advisable for GW 441756


While several compounds inhibit the Trk receptor family, generic substitution for GW 441756 is scientifically unsound due to critical differences in selectivity profiles and off-target activity. Unlike pan-Trk inhibitors such as K252a, CEP-701, or clinical agents like Entrectinib, which broadly target TrkA, TrkB, and TrkC, GW 441756 exhibits a pronounced selectivity for TrkA over related kinases [1]. Furthermore, it demonstrates minimal inhibitory activity against kinases frequently engaged by other Trk inhibitors, including c-Raf1 and CDK2, ensuring experimental outcomes are not confounded by these common off-target effects .

GW 441756 Performance Benchmarks: A Quantitative Evidence Guide for Scientific Procurement


TrkA Inhibition Potency: Quantitative IC50 Comparison with Pan-Trk Inhibitor K252a in Ewing Sarcoma Cell Proliferation Assay

In a direct comparative study in Ewing sarcoma cell lines, the pan-Trk inhibitor K252a demonstrated an inhibition potency that was almost 20 times higher than that of the TrkA receptor inhibitor GW 441756. However, GW 441756 was the more potent selective inhibitor for TrkA [1].

Ewing sarcoma TrkA inhibition cell proliferation

Comparative Anti-Neoplastic Efficacy: GW 441756 Demonstrates a Lower Effective Dosage Compared to Other TrkA Inhibitors in Human Sarcoma Cells

GW441756 achieved comparable anti-neoplastic effects to other TrkA inhibitors but at a substantially lower effective dosage, requiring 10 μM compared to 50 μM for other TrkA inhibitors, as determined by thymidine incorporation assays in human muscle sarcoma HTB114 cells [1].

human sarcoma anti-neoplastic dose-response

Kinase Selectivity Profile: GW 441756 Exhibits >100-Fold Selectivity Over a Panel of Related Kinases

GW 441756 demonstrates a robust selectivity window, displaying >100-fold selectivity for TrkA over a broad panel of related kinases. This profile ensures minimal off-target interference in cellular signaling studies [1].

kinase selectivity off-target activity TrkA

Differential Off-Target Activity: GW 441756 Shows Minimal Inhibition of c-Raf1 and CDK2, Common Off-Targets of Other Kinase Inhibitors

In contrast to many kinase inhibitors, GW441756 exhibits negligible activity against c-Raf1 and CDK2. The IC50 values for these off-target kinases are >12 μM and >7 μM, respectively, which are several orders of magnitude higher than its TrkA IC50 of 2 nM .

c-Raf1 CDK2 off-target inhibition

GW 441756: Validated Application Scenarios for TrkA-Driven Disease Models and Mechanistic Studies


Dissecting TrkA-Specific Signaling Pathways in Ewing Sarcoma and Neuroblastoma

The direct comparative data in Ewing sarcoma cell lines establishes GW 441756 as a critical tool for dissecting TrkA-specific contributions to cancer cell proliferation and survival, distinct from the broader effects of pan-Trk inhibitors like K252a [1]. Its use enables precise interrogation of NGF/TrkA axis signaling without confounding TrkB/C inhibition [1].

Preclinical Efficacy Studies in TrkA-Overexpressing Sarcoma and Neuroendocrine Tumor Models

The 5-fold lower effective dosage compared to earlier TrkA inhibitors validates GW 441756's utility in preclinical in vivo efficacy studies [2]. This enhanced potency facilitates robust target engagement and anti-neoplastic activity in human sarcoma models, supporting its use in translational oncology research aimed at developing TrkA-targeted therapies [2].

Mechanistic Studies of NGF/TrkA Axis in Neurobiology and Pain Research

The high selectivity index (>100-fold over other kinases) and minimal c-Raf1/CDK2 off-target activity position GW 441756 as an optimal chemical probe for isolating TrkA-mediated functions in neuronal differentiation, neurite outgrowth, and pain signaling pathways [3]. Its use ensures that observed phenotypes are directly attributable to TrkA inhibition rather than secondary kinase interactions [3].

Technical Documentation Hub

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